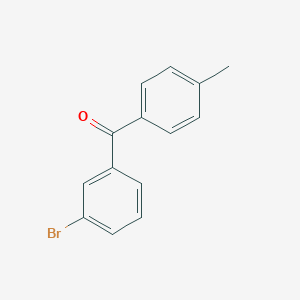

(3-Bromophenyl)(4-methylphenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRAJWNBIABFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373716 | |

| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102092-51-3 | |

| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization of 3 Bromophenyl 4 Methylphenyl Methanone

Established Synthetic Pathways

Traditional methods for synthesizing (3-Bromophenyl)(4-methylphenyl)methanone have relied on classical organic reactions that are well-documented in chemical literature. These pathways, while effective, often involve harsh conditions and stoichiometric reagents.

Friedel-Crafts Acylation Approaches to this compound

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. masterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com

For the synthesis of this compound, two primary Friedel-Crafts routes are feasible:

Route A: Acylation of toluene (B28343) with 3-bromobenzoyl chloride.

Route B: Acylation of bromobenzene (B47551) with 4-methylbenzoyl chloride.

In both scenarios, the Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring (toluene or bromobenzene) to form the desired ketone. masterorganicchemistry.com

Table 1: Comparison of Friedel-Crafts Acylation Routes

| Route | Aromatic Substrate | Acylating Agent | Catalyst | Key Considerations |

| A | Toluene | 3-Bromobenzoyl chloride | AlCl₃, FeCl₃ | The activating methyl group on toluene directs acylation primarily to the para position, leading to the desired product. However, some ortho isomer may also be formed. |

| B | Bromobenzene | 4-Methylbenzoyl chloride | AlCl₃, FeCl₃ | The deactivating bromo group on bromobenzene makes the reaction slower and may require more forcing conditions. The directing effects of the bromo and methyl groups must be considered to control regioselectivity. |

While widely used, Friedel-Crafts acylations have inherent drawbacks, including the use of corrosive and moisture-sensitive catalysts that are often required in stoichiometric amounts. The reaction also generates significant amounts of acidic waste, posing environmental concerns.

Cross-Coupling Strategies for the Carbonyl Moiety Formation

Modern synthetic chemistry has seen a surge in the use of transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods. Several cross-coupling strategies can be employed to synthesize diaryl ketones like this compound.

One prominent example is the Suzuki coupling , which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. researchgate.net For the target molecule, this could involve coupling 3-bromophenylboronic acid with 4-methylbenzoyl chloride or 4-methylphenylboronic acid with 3-bromobenzoyl chloride.

Another powerful method is the Negishi coupling , which utilizes organozinc reagents. acs.orgyoutube.com These reactions are known for their high functional group compatibility. The synthesis could proceed by coupling a 3-bromophenylzinc reagent with 4-methylbenzoyl chloride, or a 4-methylphenylzinc reagent with 3-bromobenzoyl chloride. Nickel-catalyzed versions of the Negishi coupling have also been developed, offering a more cost-effective alternative to palladium. acs.org

More recent advancements include palladium-catalyzed cross-coupling of acylsilanes with aryl bromides, where the acylsilane serves as an acyl anion equivalent. nih.gov This "reversed-polarity" approach provides an alternative disconnection for the synthesis of unsymmetrical diaryl ketones. nih.gov

Table 2: Overview of Cross-Coupling Strategies

| Coupling Reaction | Key Reactants | Catalyst | Advantages |

| Suzuki | Arylboronic acid, Aryl halide/acyl chloride | Palladium | Mild conditions, commercially available reagents, well-established. researchgate.net |

| Negishi | Organozinc reagent, Aryl halide/acyl chloride | Palladium or Nickel | High functional group tolerance, reactive organometallic species. acs.orgyoutube.com |

| Acylsilane Coupling | Acylsilane, Aryl bromide | Palladium | Utilizes acyl anion equivalents, offers a different synthetic approach. nih.gov |

Grignard Reagent-Mediated Synthesis of this compound

Grignard reagents, organomagnesium halides, are classic and versatile nucleophiles in organic synthesis. nih.govgoogleapis.com The synthesis of this compound using a Grignard reagent can be achieved through the reaction of a suitable Grignard reagent with an appropriate electrophile.

A common approach involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis. For instance, 4-methylphenylmagnesium bromide can be reacted with 3-bromobenzonitrile. The initial addition of the Grignard reagent to the nitrile forms an imine intermediate, which upon acidic workup, hydrolyzes to the desired ketone.

Alternatively, the Grignard reagent can react with an aldehyde followed by oxidation. For example, the addition of 3-bromophenylmagnesium bromide to 4-methylbenzaldehyde (B123495) would yield (3-bromophenyl)(4-methylphenyl)methanol. Subsequent oxidation of this secondary alcohol would provide the target ketone.

Table 3: Grignard Reagent-Based Synthetic Routes

| Grignard Reagent | Electrophile | Intermediate | Final Step |

| 4-Methylphenylmagnesium bromide | 3-Bromobenzonitrile | Imine | Hydrolysis |

| 3-Bromophenylmagnesium bromide | 4-Methylbenzaldehyde | Secondary alcohol | Oxidation |

It is crucial to carefully control the reaction conditions, as Grignard reagents are highly reactive and can participate in side reactions.

Development of Novel and Sustainable Synthetic Routes

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of diaryl ketones.

Catalyst-Free or Environmentally Benign Syntheses

Efforts to move away from heavy metal catalysts have led to the exploration of catalyst-free synthetic methods. While challenging, some protocols have been developed. For instance, transition-metal-free decarbonyl-oxidation of certain precursors has been reported to yield benzophenones under mild conditions. beilstein-archives.org These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as the use of a particular base or solvent system, to drive the reaction forward.

Microwave-Assisted and Flow Chemistry Applications in Production

The application of enabling technologies like microwave irradiation and flow chemistry has shown significant promise in accelerating and improving the synthesis of organic compounds.

Microwave-assisted synthesis utilizes microwave energy to rapidly and efficiently heat reaction mixtures. youtube.comyoutube.comyoutube.com This can lead to dramatically reduced reaction times, increased yields, and often cleaner reactions with fewer side products compared to conventional heating methods. youtube.comnih.gov For the synthesis of this compound, microwave-assisted Friedel-Crafts acylations or cross-coupling reactions could offer significant advantages in terms of speed and efficiency. nih.govmdpi.com

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers several benefits, including enhanced safety, better heat and mass transfer, and the potential for automated synthesis and scale-up. The precise control over reaction parameters in a flow system can lead to improved yields and selectivity. The synthesis of diaryl ketones, including this compound, is amenable to flow chemistry processes, which can be particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency and selectivity of the Friedel-Crafts acylation for preparing this compound are highly dependent on several key reaction parameters. These include the choice of catalyst, the solvent system, reaction temperature, and reaction duration. A systematic optimization of these parameters is essential for developing a robust and economically viable synthetic process.

Detailed research findings from analogous Friedel-Crafts acylation reactions, such as the acylation of toluene with benzoyl chloride, provide valuable insights into the optimization of the synthesis of this compound. The following sections discuss the impact of various parameters on the reaction outcome, supported by data from these related studies.

Catalyst Selection and Loading

The choice of the Lewis acid catalyst is paramount in Friedel-Crafts acylation. While traditional catalysts like aluminum chloride (AlCl₃) are effective, research has explored more environmentally benign and reusable alternatives. libretexts.org The catalytic activity can be significantly influenced by the catalyst's physical properties, such as surface area and particle size.

For instance, in a model reaction of toluene with benzoyl chloride, the use of zinc oxide (ZnO) nanoparticles supported on polyaniline (PANI) demonstrated superior performance compared to bulk ZnO or unsupported ZnO nanoparticles. scribd.com This enhancement is attributed to the greater surface area and higher conductance of the nanocomposite material. scribd.com The optimization of catalyst loading is also critical; an optimal amount ensures efficient conversion without unnecessary excess that could lead to side reactions or complicate purification.

Table 1: Effect of Different Catalysts on the Acylation of Toluene

| Catalyst | Yield (%) |

|---|---|

| Bulk ZnO | 70 |

| ZnO Nanoparticles | 85 |

| PANI/nano-ZnO Composite | 95 |

Data based on a model reaction of toluene with benzoyl chloride under solvent-free conditions. scribd.com

Solvent Effects

The solvent plays a crucial role in the Friedel-Crafts acylation by influencing the solubility of reactants and intermediates, as well as the activity of the catalyst. The polarity of the solvent can significantly affect the reaction rate and selectivity. In many cases, solvent-free conditions have been found to be highly effective, offering advantages in terms of reduced waste and simplified work-up procedures. scribd.com

In the model reaction, performing the acylation without a solvent resulted in the highest yield. scribd.com When solvents were used, non-polar solvents like dichloromethane (B109758) generally gave moderate yields, while polar aprotic solvents such as tetrahydrofuran (B95107) (THF) were less effective. scribd.com

Table 2: Influence of Solvent on the Yield of Toluene Acylation

| Solvent | Yield (%) |

|---|---|

| Solvent-free | 95 |

| Acetonitrile | 65 |

| Dichloromethane | 60 |

| Tetrahydrofuran (THF) | Trace |

Data based on the PANI/nano-ZnO catalyzed acylation of toluene with benzoyl chloride. scribd.com

Temperature and Reaction Time

In the model study with the PANI/nano-ZnO catalyst, a slight increase in yield was observed when the temperature was raised from ambient to 40°C. However, further increasing the temperature to 60°C did not lead to a significant improvement in yield, suggesting that 40°C is an optimal temperature for this specific catalytic system. scribd.com The reaction time is also optimized to ensure the reaction proceeds to completion without the degradation of the product.

Table 3: Effect of Temperature on the Yield of Toluene Acylation

| Temperature (°C) | Yield (%) |

|---|---|

| Room Temperature | 92 |

| 40 | 95 |

| 60 | 95 |

Data based on the PANI/nano-ZnO catalyzed acylation of toluene with benzoyl chloride under solvent-free conditions. scribd.com

By carefully optimizing these reaction parameters—catalyst, solvent, temperature, and time—the synthesis of this compound can be fine-tuned to achieve high yields and selectivity, making the process more efficient and sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromophenyl 4 Methylphenyl Methanone

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Despite extensive searches, no specific experimental HRMS data for (3-bromophenyl)(4-methylphenyl)methanone has been found in the reviewed literature. Such data would be essential to experimentally verify the molecular formula C₁₄H₁₁BrO by comparing the measured exact mass with the calculated theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is fundamental for determining the precise arrangement of atoms within a molecule. However, specific 1D and 2D NMR data for this compound are not available in the public domain.

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary to establish the connectivity between atoms. No published COSY, HMQC, or HMBC spectra for this compound could be retrieved. Consequently, the crucial through-bond correlations needed to definitively link the different spin systems within the molecule cannot be analyzed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: No specific, peer-reviewed IR spectrum for this compound is available. The NIST Chemistry WebBook provides an IR spectrum for the related compound (4-bromophenyl)phenylmethanone, which shows characteristic absorptions for a diaryl ketone. nist.govnist.govnist.gov One would expect this compound to exhibit a strong carbonyl (C=O) stretching band around 1650-1670 cm⁻¹, along with various C-H and C=C aromatic stretching and bending vibrations, and a C-Br stretching vibration at lower wavenumbers. However, without the actual spectrum, a detailed assignment is speculative.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases yielded no results for the crystal structure of this compound. Therefore, information regarding its solid-state conformation, planarity of the phenyl rings relative to the carbonyl group, and crystal packing arrangement remains undetermined.

Chemical Reactivity and Mechanistic Investigations of 3 Bromophenyl 4 Methylphenyl Methanone

Reactivity of the Brominated Phenyl Moiety

The presence of a bromine atom on one of the phenyl rings is a key feature for functionalization. The carbon-bromine bond serves as a versatile handle for introducing new substituents through various reaction types, primarily nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comscribd.com For this reaction to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate. masterorganicchemistry.comyoutube.com

In the case of (3-bromophenyl)(4-methylphenyl)methanone, the bromine atom is in the meta position relative to the carbonyl group. The carbonyl group is an electron-withdrawing group, but its ability to stabilize the negative charge of the Meisenheimer complex via resonance is only effective from the ortho and para positions. From the meta position, it provides only a weak inductive electron-withdrawing effect. Consequently, this compound is not sufficiently activated for facile SNAr reactions under standard conditions. masterorganicchemistry.comscribd.com Reactions would likely require harsh conditions, such as high temperatures and very strong nucleophiles, and may proceed through alternative mechanisms like the elimination-addition (benzyne) pathway. scribd.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. nih.gov This reaction is widely used to form carbon-carbon bonds to create biaryls, vinylarenes, and polyaryls. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst. Although specific studies on this compound are not prevalent, its structure is well-suited for this reaction, and numerous examples exist for similar aryl bromides. nih.govresearchgate.netresearchgate.net

Representative Suzuki Coupling Reaction Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-95 | Moderate to Good |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | Good to Excellent |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 80-110 | Good to Excellent |

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orglibretexts.org The reaction is highly valued for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orgnih.gov The aryl bromide of this compound can readily participate in Sonogashira couplings. Copper-free versions of this reaction have also been developed to avoid issues with homocoupling of the alkyne. nih.gov

Representative Sonogashira Coupling Reaction Conditions

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Piperidine | THF or DMF | Room Temp to 70 | Good to Excellent |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | Room Temp to 80 | Good to Excellent |

| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | DMSO | Room Temperature | High |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. libretexts.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. libretexts.orgnih.gov The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This compound is an ideal electrophilic partner for coupling with a wide range of primary and secondary amines. nih.govchemspider.com

Representative Buchwald-Hartwig Amination Reaction Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | Good to Excellent |

| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 100 | Good to Excellent |

| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 80-100 | High |

Derivatization Strategies via the Bromine Atom

Beyond palladium-catalyzed reactions, the bromine atom can be used in other fundamental transformations to generate reactive intermediates.

Lithium-Halogen Exchange: One of the most important reactions of aryl bromides is the lithium-halogen exchange, which is typically achieved using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.orgharvard.edu This reaction is very fast and converts the aryl bromide into a highly reactive aryllithium species. harvard.eduscribd.com This intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups. This two-step sequence provides a powerful method for derivatization that is complementary to cross-coupling reactions. For this compound, this would generate a lithiated species that could react with an electrophile, although the presence of the ketone requires low temperatures to avoid competing addition to the carbonyl.

Grignard Reagent Formation: Classically, aryl bromides can be converted into Grignard reagents (organomagnesium halides) by reacting them with magnesium metal. This arylmagnesium bromide intermediate can then react with various electrophiles. However, for ketones like this compound, the formation of the Grignard reagent can be complicated by the presence of the electrophilic carbonyl group, which could potentially react with the newly formed Grignard reagent. In some cases, intramolecular reactions have been observed where a Grignard reagent attacks a nearby ketone. researchgate.net

Reactivity of the Carbonyl Group

The carbonyl group is the other major site of reactivity in this compound. As a ketone, it readily undergoes nucleophilic addition and condensation reactions.

Reduction Chemistry to Alcohol Derivatives

Ketones are readily reduced to secondary alcohols. This transformation can be achieved using a variety of reducing agents. A common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com A subsequent workup with a protic solvent (like methanol (B129727) or water) protonates the resulting alkoxide to yield the alcohol. masterorganicchemistry.comyoutube.com In this case, this compound would be reduced to (3-bromophenyl)(4-methylphenyl)methanol. This reaction is typically high-yielding and chemoselective, as NaBH₄ does not reduce less reactive functional groups like esters or the aryl bromide itself.

Representative Reduction Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol (MeOH) or Ethanol (EtOH) | 0 to Room Temperature | (3-bromophenyl)(4-methylphenyl)methanol | High (>90%) |

| LiAlH₄ | Tetrahydrofuran (B95107) (THF) or Diethyl Ether (Et₂O) | 0 to Room Temperature | (3-bromophenyl)(4-methylphenyl)methanol | High (>95%) |

| Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | 0 to Room Temperature | (3-bromophenyl)(4-methylphenyl)methanol | High |

Formation of Imines, Oximes, and Hydrazones

The carbonyl group can undergo condensation reactions with nitrogen-based nucleophiles to form compounds containing a carbon-nitrogen double bond. These reactions typically occur under mildly acidic conditions, which serve to activate the carbonyl group toward nucleophilic attack.

Imines: Imines (or Schiff bases) are formed by the reaction of a ketone with a primary amine. nih.gov The reaction is generally reversible and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. nih.gov this compound can react with various primary amines to yield the corresponding imine derivatives.

Oximes: When a ketone is treated with hydroxylamine (B1172632) (NH₂OH), an oxime is formed. Oximes are crystalline solids that are often used for the purification and characterization of carbonyl compounds. nih.gov The reaction proceeds via the same condensation mechanism as imine formation. Eco-friendly methods for oxime synthesis, such as using grindstone chemistry without a solvent, have been developed and are applicable to aromatic ketones. nih.gov

Hydrazones: Hydrazones are formed from the reaction of a ketone with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine). organic-chemistry.orgmdpi.comresearchgate.net These derivatives are also often crystalline and stable. The synthesis is a straightforward condensation reaction. The N,N-dimethylhydrazones can also be prepared and subsequently converted to the simple hydrazone by an exchange reaction with anhydrous hydrazine.

Representative Condensation Reaction Conditions

| Reagent | Product Type | Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Mild acid catalyst (e.g., acetic acid), reflux in EtOH or Toluene |

| Hydroxylamine (NH₂OH·HCl) | Oxime | Base (e.g., pyridine (B92270) or NaOAc) in EtOH, or solvent-free grinding |

| Hydrazine (NH₂NH₂) | Hydrazone | Reflux in EtOH or MeOH with catalytic acid |

| Phenylhydrazine | Phenylhydrazone | Reflux in EtOH or MeOH with catalytic acid |

Electrophilic Aromatic Substitution on the Toluene Moiety

The toluene moiety of this compound presents a nuanced case for electrophilic aromatic substitution due to the competing electronic effects of its substituents. The reactivity of the tolyl ring is primarily governed by the interplay between the activating methyl group and the deactivating benzoyl group.

The methyl group (-CH₃) is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org This activation stems from two main effects: the inductive effect, where the alkyl group donates electron density to the ring through the sigma bond, and hyperconjugation, which involves the delocalization of sigma-electrons from the C-H bonds of the methyl group into the pi-system of the ring. Both effects increase the electron density of the aromatic ring, making it more susceptible to attack by an electrophile. As an activating group, the methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. organicchemistrytutor.combyjus.com

Conversely, the (3-bromobenzoyl) group (-CO-C₆H₄-Br) is a deactivating group. The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom and its ability to pull electron density from the aromatic ring through resonance. This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.org Such deactivating groups are typically meta-directors. organicchemistrytutor.combyjus.com

Considering the substitution on the toluene ring specifically, the positions are designated relative to the methyl group. The position para to the methyl group is occupied by the benzoyl substituent. Therefore, electrophilic attack is directed to the two ortho positions. The deactivating influence of the benzoyl group will make the substitution reaction slower than that of toluene itself. The outcome of an electrophilic aromatic substitution reaction on the toluene moiety is a balance between the strong activating and directing effect of the methyl group and the deactivating nature of the acyl group.

| Substituent Group | Effect on Reactivity | Directing Influence |

| Methyl (-CH₃) | Activating | ortho, para |

| (3-Bromobenzoyl) (-COC₆H₄Br) | Deactivating | meta |

Photochemical Transformations of this compound

The photochemical behavior of this compound is anticipated to be characteristic of diaryl ketones, particularly benzophenones, with additional pathways introduced by the carbon-bromine bond. Benzophenone (B1666685) and its derivatives are well-known for their photochemical reactivity, primarily proceeding through the triplet excited state, which is populated with nearly 100% efficiency from the initially formed singlet excited state upon UV irradiation. wikipedia.orgrsc.org

One of the hallmark reactions of benzophenones is their ability to act as photosensitizers. rsc.org In this role, the excited triplet state of the benzophenone can transfer its energy to another molecule, causing it to undergo a chemical reaction. For this compound, it is expected to be an efficient photosensitizer.

Furthermore, the excited triplet state of benzophenone is known to abstract hydrogen atoms from suitable donor molecules to form a ketyl radical. wikipedia.org This process is a fundamental photochemical reaction. In the case of this compound, it could potentially abstract a hydrogen atom from a solvent or another reactant.

The presence of a bromine atom on one of the phenyl rings introduces the possibility of carbon-bromine (C-Br) bond cleavage as a significant photochemical pathway. Halogenated aromatic compounds are known to undergo photolytic dehalogenation. Upon absorption of UV light, the C-Br bond can cleave homolytically to produce an aryl radical and a bromine radical. This process can lead to a variety of subsequent reactions, including hydrogen abstraction by the aryl radical to form (4-methylphenyl)methanone or reaction with other species in the medium.

Electrochemical Behavior and Redox Properties

The electrochemical behavior of this compound is expected to be dominated by the reduction of the carbonyl group and the carbon-bromine bond. Studies on substituted benzophenones using techniques like cyclic voltammetry have shown that the benzophenone moiety is electrochemically active. mdpi.comresearchgate.net

The reduction of benzophenones typically occurs in a one-electron step to form a radical anion. wikipedia.org The stability of this radical anion and the potential at which this reduction occurs are influenced by the substituents on the aromatic rings. Electron-donating groups, such as the methyl group on the toluene moiety, generally make the reduction potential more negative (harder to reduce). Conversely, electron-withdrawing groups, like the bromine atom, are expected to make the reduction potential less negative (easier to reduce) compared to unsubstituted benzophenone.

Therefore, for this compound, the reduction of the carbonyl group will be influenced by both the electron-donating methyl group and the electron-withdrawing bromo-substituent. The net effect will be a composite of these opposing influences.

The oxidation of this compound is expected to be more difficult and occur at higher positive potentials. The oxidation could involve the aromatic rings or the carbonyl group, though oxidation of the methyl group is also a possibility under certain conditions.

The following table presents typical reduction potential ranges for related compounds, which can provide an estimate for the electrochemical behavior of this compound. The exact potentials are highly dependent on the solvent and electrolyte system used. mdpi.comresearchgate.net

| Compound/Moiety | Redox Process | Typical Reduction Potential Range (V vs. Fc/Fc⁺) |

| Benzophenone | Carbonyl Reduction | -1.8 to -2.2 |

| Benzophenones with electron-donating groups | Carbonyl Reduction | More negative than benzophenone |

| Benzophenones with electron-withdrawing groups | Carbonyl Reduction | Less negative than benzophenone |

| Brominated Aromatic Compounds | C-Br Bond Reduction | -1.5 to -2.5 |

Computational Chemistry and Theoretical Studies of 3 Bromophenyl 4 Methylphenyl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules like (3-Bromophenyl)(4-methylphenyl)methanone. This method is favored for its balance of accuracy and computational cost, providing detailed information about electron distribution and its influence on molecular behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT that helps in understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For benzophenone (B1666685) and its derivatives, DFT calculations can reveal the distribution of these frontier orbitals. For instance, in a typical benzophenone structure, the HOMO is often localized on the phenyl rings, while the LUMO is centered around the carbonyl group. The introduction of substituents, such as the bromo and methyl groups in this compound, will modulate the energies and distributions of these orbitals. The electron-withdrawing bromine atom is expected to lower the energy of the HOMO, while the electron-donating methyl group would raise it.

A study on benzophenone-stilbene hybrid compounds using DFT at the B3LYP/6-311G(d,p) level of theory highlights the influence of structure on the HOMO-LUMO gap and, consequently, on the molecule's reactivity and antioxidative properties. researchgate.netrsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzophenone Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative for a substituted benzophenone and not specific to this compound, as dedicated computational studies for this exact compound are not publicly available.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are also a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. By calculating the magnetic shielding of atomic nuclei and the vibrational modes of the molecule, DFT can generate theoretical spectra that can be compared with experimental results to confirm the structure of a compound.

For this compound, DFT could predict the 1H and 13C NMR chemical shifts for each unique proton and carbon atom. The chemical environment of each nucleus, influenced by the bromine and methyl substituents, would lead to a distinct pattern of signals. Similarly, the IR spectrum can be simulated, with characteristic peaks predicted for the carbonyl (C=O) stretching, C-Br stretching, and various aromatic C-H and C-C vibrations. A study on benzophenone glucosides demonstrated the use of IR spectroscopy to identify the ketone band around 1740 cm⁻¹. scielo.br

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing insights into conformational changes and interactions with solvent molecules. For a flexible molecule like a diarylketone, MD simulations can explore the rotational freedom of the two phenyl rings around the central carbonyl group.

A comprehensive study on benzophenone using classical MD simulations revealed how solvent interactions affect its spectroscopic properties. nih.gov The simulations showed that in protic solvents, the carbonyl group can form hydrogen bonds, leading to a bathochromic (red) shift in its stretching frequency. nih.gov This type of analysis for this compound would help in understanding its behavior in different solvent environments, which is crucial for predicting its reactivity and solubility.

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This allows for a detailed understanding of how a reaction proceeds and what factors control its outcome.

For this compound, computational studies could investigate various reactions, such as its reduction to form the corresponding alcohol or its participation in photocatalytic processes. For example, a study on a photocatalyst-tuned, Ni-catalyzed system demonstrated the synthesis of benzamides from aryl halides, where benzophenone was used as a photosensitizer. acs.org Understanding the underlying mechanisms through computation can aid in optimizing reaction conditions and designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on the physicochemical properties of molecules, QSAR can predict the activity of new, untested compounds.

For derivatives of this compound, QSAR studies could be employed to predict their potential as, for example, antimalarial or anticancer agents. A QSAR analysis of benzophenone derivatives as antimalarial agents successfully identified key physicochemical descriptors influencing their activity and led to the design of more potent compounds. nih.govresearchgate.net Similarly, a study on the electronic properties of polybrominated diphenyl ethers, which share structural similarities, showed that properties like polarizability and quadrupole moments are significant in explaining their toxicity. nih.gov

Exploration of Advanced Applications of 3 Bromophenyl 4 Methylphenyl Methanone and Its Derivatives

Applications in Materials Science

The structural characteristics of (3-Bromophenyl)(4-methylphenyl)methanone make it an attractive building block for the synthesis of high-performance organic materials. The diaryl ketone structure imparts rigidity and desirable electronic properties, while the reactive bromine handle allows for its incorporation into larger macromolecular structures or for the attachment of other functional moieties.

Precursor for Functional Polymer Synthesis (e.g., Polyketones, Polyethers)

The synthesis of functional polymers often relies on monomers that possess specific reactive groups capable of undergoing polymerization. This compound is a prime candidate for such applications due to its dual functionality. The bromine atom on one phenyl ring is a classical reactive site for various cross-coupling polymerization reactions, such as Suzuki or Heck polycondensation, which are powerful methods for creating conjugated polymers.

Furthermore, the ketone functional group and the C-H bonds ortho to it can participate in polymerization reactions. Research has shown that ruthenium complexes can catalyze the anti-Markovnikov addition of C-H bonds ortho to the carbonyl group of benzophenone (B1666685) across the double bonds of comonomers like 1,3-divinyltetramethyldisiloxane. researchgate.net This type of C-H activation/addition polymerization offers a direct method to incorporate the benzophenone unit into a polymer backbone, leading to materials like poly(siloxane)s with tailored properties. researchgate.net

Aliphatic polyketones, typically synthesized from carbon monoxide and olefins, are noted for their degradability, which is induced by UV light via Norrish type I and II processes. mdpi.com Aromatic polyketones derived from precursors like this compound would integrate this photosensitive ketone group into the polymer main chain, potentially creating novel photodegradable materials.

Organic Light-Emitting Diode (OLED) Components

The field of organic electronics has seen significant advancements with the development of OLEDs for displays and lighting. researchgate.netnih.gov The performance of these devices is highly dependent on the molecular design of the organic semiconductor materials used. The benzophenone core has attracted considerable attention as a building block for these materials, serving as both host materials and emitters. researchgate.netnih.govmdpi.com

Benzophenone functions as a classical phosphor with high efficiency in intersystem crossing (ISC), the process of converting excited singlet states to triplet states. mdpi.compreprints.org This property is crucial for the development of emitters that utilize thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons to produce light, leading to potentially 100% internal quantum efficiency. researchgate.netnih.gov In these TADF molecules, the electron-withdrawing benzophenone unit often serves as the acceptor part of a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure. nih.govnih.gov The twisted structure of many benzophenone derivatives helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a key feature for achieving a small singlet-triplet energy gap required for efficient TADF. nih.gov

Derivatives of benzophenone have been successfully incorporated into blue TADF emitters, a critical component for full-color displays. For example, a twisted donor-acceptor molecule based on a bicarbazole donor and a benzophenone acceptor has been synthesized and used in OLEDs. nih.gov The performance of such devices highlights the potential of the benzophenone scaffold.

| Parameter | Value |

|---|---|

| Maximum Brightness | 3581 cd/m² |

| Current Efficacy | 5.7 cd/A |

| Power Efficacy | 4.1 lm/W |

| External Quantum Efficacy (EQE) | 2.7% |

The this compound molecule can be envisioned as a starting point for more complex OLED materials. The bromo group can be functionalized with donor groups like carbazoles or triphenylamines to create novel D-A type TADF emitters. nih.gov

Photoinitiators and Photolabile Protecting Groups

Benzophenone and its derivatives are well-established as highly efficient Type II photoinitiators. sellchems.com Upon absorption of UV light, benzophenone undergoes efficient intersystem crossing to form a long-lived triplet state. bgsu.edu This excited triplet state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator, such as an amine or alcohol) to generate free radicals, which in turn initiate polymerization. bgsu.edumedicaljournals.se This process is the foundation of many UV-curing technologies used in coatings, inks, and adhesives. sellchems.com

The photochemical properties of benzophenones are sensitive to the substituents on the aromatic rings. tum.denih.gov The presence of a bromine atom in this compound is particularly noteworthy. The "heavy atom effect" of bromine is known to enhance the rate of intersystem crossing by promoting spin-orbit coupling. This could potentially make the molecule an even more efficient photoinitiator than unsubstituted benzophenone. Its structural analog, 4-Methylbenzophenone, is commercially used as a photoinitiator for UV curable varnishes and coatings. sellchems.com

The ability of excited benzophenone to abstract hydrogen atoms also makes it a key component in photocatalysis, a concept closely related to photoinitiation. acs.org This reactivity allows it to act as a catalyst for generating radicals under light irradiation for various organic transformations.

Role in Catalysis and Ligand Design

Beyond materials science, the structure of this compound is well-suited for applications in chemical catalysis, both as a precursor to complex ligands for metal catalysts and as an organocatalyst itself.

Precursor for Novel Ligands in Transition Metal Catalysis

The design and synthesis of ligands are central to the development of new transition metal catalysts. Ligands control the steric and electronic environment of the metal center, thereby dictating the catalyst's activity, selectivity, and stability. Aryl bromides are among the most common and versatile starting materials for ligand synthesis.

The bromo-substituent in this compound provides a robust synthetic handle for introducing ligating atoms like phosphorus, nitrogen, or sulfur. Standard organometallic transformations can be employed to convert the C-Br bond into a C-P or C-N bond. For instance, a lithium-halogen exchange followed by quenching with chlorodiphenylphosphine (PPh₂Cl) would yield a triphenylphosphine-type ligand incorporating the benzophenone framework. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki coupling with a boronic ester-substituted phosphine (B1218219) or Buchwald-Hartwig amination, could be used to attach various coordinating groups. The synthesis of benzophenones via cross-coupling reactions involving brominated precursors is a well-established strategy, underscoring the utility of the C-Br bond in these systems. nih.gov The resulting ligands could find use in a variety of catalytic reactions, including cross-coupling, hydrogenation, and polymerization.

Organocatalytic Applications

Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of modern chemical synthesis. Benzophenone itself can act as an organophotocatalyst. Its ability to generate radicals through hydrogen atom transfer (HAT) upon photoexcitation allows it to catalyze reactions that proceed via a radical mechanism. acs.org For example, the merger of benzophenone HAT photocatalysis with other catalytic cycles has enabled powerful transformations like cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins. acs.org In such a system, the photoexcited benzophenone triplet abstracts a hydrogen atom from a silane, generating a silyl radical that propagates the catalytic cycle. acs.org

Furthermore, the benzophenone moiety can be used as a protecting or directing group in organocatalytic reactions. Benzophenone imines, formed from the condensation of a primary amine with benzophenone, are stable, crystalline solids that serve as effective protecting groups for amines. rsc.org This strategy has been employed in the synthesis of high-quality covalent organic frameworks (COFs), where using benzophenone-protected amines in a formal transimination reaction leads to materials with higher porosity and crystallinity. rsc.org The use of benzophenone imines has also been reported in asymmetric organocatalytic additions. beilstein-journals.org

Potential in Biological and Pharmaceutical Research

The benzophenone scaffold is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic effects including anti-inflammatory, anticancer, and antimicrobial activities. nih.govnih.gov The specific substitution pattern of this compound suggests that its derivatives could be valuable candidates for further investigation in drug discovery.

The core structure of this compound serves as a foundational scaffold for designing novel bioactive molecules. The benzophenone framework is a common feature in many medicinal compounds, and its derivatives have shown promise in a variety of therapeutic areas. nih.gov For instance, the introduction of different functional groups to the benzophenone core has led to the development of potent anti-inflammatory and antiproliferative agents. scielo.brscielo.br

The bromine atom on one phenyl ring of this compound is of particular interest, as halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. Brominated compounds have shown significant potential in various therapeutic contexts. For example, a diamide-coupled benzophenone derivative featuring a bromo group at the para position of a phenyl ring was identified as a promising lead for anticancer studies. nih.gov Similarly, brominated pyrazine-based chalcones have demonstrated notable anti-staphylococcal and anti-enterococcal activity. frontiersin.org

The tolyl group (4-methylphenyl) on the other side of the carbonyl bridge also provides a site for further modification to modulate the compound's pharmacokinetic and pharmacodynamic properties. The strategic derivatization of this scaffold could lead to the discovery of new chemical entities with enhanced efficacy and selectivity for various biological targets.

Understanding the interactions between small molecules and their biological targets is fundamental to drug design. While specific molecular docking studies for this compound are not extensively documented, the broader class of benzophenone derivatives has been the subject of numerous computational and experimental binding studies.

Molecular docking studies have been instrumental in elucidating the inhibitory potential of benzophenone derivatives against various enzymes. For instance, new benzophenone derivatives have been designed and shown through molecular docking to have inhibitory potential against cyclooxygenase (COX) isoenzymes, which are key targets in anti-inflammatory therapy. nih.govresearchgate.netmdpi.com These studies often reveal that the benzophenone moiety interacts with hydrophobic pockets in the active sites of these enzymes. mdpi.com

Furthermore, benzophenone derivatives have been investigated as inhibitors of other enzymes, such as α-glucosidase and prolyl endopeptidase, with molecular docking studies helping to predict their binding modes. researchgate.netarxiv.org It has also been discovered that the benzophenone framework can bind to human glyoxalase 1 (GLO1), an enzyme implicated in multidrug resistance, although this binding did not affect the enzyme's catalytic activity. nih.gov This finding highlights the potential for off-target interactions that need to be considered in drug development.

The structural features of this compound, including its halogen and methyl substituents, would likely influence its binding affinity and selectivity for various protein targets. Future molecular modeling and experimental binding assays are warranted to explore its specific interactions with enzymes and receptors relevant to disease.

| Benzophenone Derivative Class | Target Enzyme/Protein | Key Findings from Molecular Docking/Binding Studies |

|---|---|---|

| General Benzophenone Derivatives | Cyclooxygenase (COX) | Derivatives show potential as inhibitors, with the benzophenone moiety fitting into hydrophobic pockets of the enzyme's active site. mdpi.com |

| Benzophenone Semicarbazones | α-Glucosidase | Identified as potential inhibitors through in-vitro and in-silico screening. researchgate.netarxiv.org |

| General Benzophenone Analogs | Human Glyoxalase 1 (GLO1) | Found to bind to a drug-binding pocket on GLO1, which may have implications for understanding multidrug resistance. nih.gov |

| 4-Aminobenzophenone Derivatives | p38α MAP Kinase | Showed good inhibitory activity, with IC50 values in the nanomolar range for some derivatives. nih.gov |

The biological effects of benzophenone derivatives are often linked to their ability to modulate specific cellular signaling pathways. In vitro studies on various cell lines have provided insights into the mechanisms of action of these compounds.

Benzophenone derivatives have demonstrated significant antiproliferative activity in cancer cell lines. For example, certain benzophenones have been shown to induce cell cycle arrest at the G1/S transition in breast cancer cells (MCF-7), an effect associated with the downregulation of cyclin E expression. scielo.brscielo.br Some synthesized benzophenone compounds have exhibited strong antitumour activity against a panel of cancer cell lines, with network pharmacology analyses identifying key target genes such as AKT1, CASP3, and STAT3. rsc.orgnih.gov

The anti-inflammatory properties of benzophenone derivatives have also been explored in vitro. These compounds have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The ability of certain derivatives to selectively inhibit COX-1 or COX-2 further underscores their potential to modulate inflammatory pathways. scielo.brscielo.br

Given the established bioactivity of related compounds, it is plausible that this compound and its derivatives could modulate similar cellular pathways. Further in vitro studies are necessary to determine their specific effects on cell proliferation, apoptosis, and inflammatory signaling in various cell models.

| Benzophenone Derivative | Cell Line(s) | Observed Effect | Modulated Pathway/Target |

|---|---|---|---|

| Glucosyl analogs of ketoprofen | MCF-7 (breast cancer) | Induced cell cycle arrest at G1/S transition. scielo.brscielo.br | Downregulation of cyclin E. scielo.brscielo.br |

| Synthesized benzophenone compound 1 | HL-60, A-549, SMMC-7721, SW480 | Strong inhibitory activity. rsc.orgnih.gov | Potential targets include AKT1, CASP3, STAT3. rsc.orgnih.gov |

| 4-Aminobenzophenone derivative A | Human peripheral blood mononuclear cells (PBMC) | Potent inhibition of pro-inflammatory cytokines. nih.gov | Inhibition of TNF-α and IL-1β. nih.gov |

| Benzophenone-3 (Oxybenzone) | Mammary tumor cells (in vivo) | Increased tumor cell proliferation and decreased apoptosis (diet-dependent). nih.govyoutube.com | Potential endocrine disruption. nih.govyoutube.com |

Advanced Chemical Probes and Fluorescent Tags

Beyond their therapeutic potential, benzophenone derivatives are valuable tools in chemical biology, particularly as photo-crosslinkers and scaffolds for fluorescent probes.

The benzophenone moiety is a well-known photophore that can be activated by UV light to form a reactive triplet state. nih.gov This property makes it an excellent tool for photoaffinity labeling, a technique used to identify and study ligand-receptor interactions. nih.gov Upon photoactivation, the benzophenone group can form a covalent bond with nearby molecules, including proteins, allowing for the identification of binding partners. nih.gov The inertness of benzophenones to most solvents and their ease of incorporation into chemical probes make them a popular choice for such applications. nih.gov The this compound structure could be adapted for this purpose, with the bromo and methyl groups potentially influencing the photoreactivity and binding specificity of the probe.

Furthermore, the benzophenone scaffold can be incorporated into the design of fluorescent probes for cellular imaging. uni-muenchen.dersc.orgrsc.org By attaching a fluorophore to the benzophenone core, it is possible to create molecules that can visualize specific cellular components or processes. The design of such probes often involves a modular approach, where different functional units for targeting, signaling, and fluorescence are combined. uni-muenchen.de The twisted geometry of the benzophenone framework can also be advantageous in the design of materials for organic light-emitting diodes (OLEDs), as it can reduce intermolecular interactions and self-quenching effects. mdpi.com This property could potentially be harnessed in the development of novel fluorescent materials for biological applications. While specific fluorescent probes based on this compound have not been reported, its chemical structure provides a solid foundation for the future design of such advanced chemical tools.

Future Research Directions and Challenges for 3 Bromophenyl 4 Methylphenyl Methanone

Development of Asymmetric Synthetic Routes

The carbonyl carbon of (3-Bromophenyl)(4-methylphenyl)methanone is prochiral, meaning its reduction can lead to the formation of a chiral center, yielding two enantiomers of the corresponding alcohol, (3-Bromophenyl)(4-methylphenyl)methanol. The development of synthetic methods that selectively produce one enantiomer over the other—a field known as asymmetric synthesis—is a significant and ongoing challenge.

Future research will likely focus on creating new chiral centers from this achiral ketone using optically active reagents or catalysts. youtube.com The goal is to achieve high enantioselectivity, where one enantiomer is produced in much greater amounts than the other. youtube.com This is crucial because different enantiomers of a molecule can have vastly different biological activities.

Key challenges and research directions include:

Chiral Catalysts: A major avenue of research is the design of novel chiral catalysts that can efficiently facilitate the asymmetric reduction of the ketone. youtube.com While chiral reagents can be used, they are often expensive and required in stoichiometric amounts. youtube.com Catalysts, being effective in small quantities, offer a more economical and sustainable approach. youtube.com Proline, a naturally occurring chiral amino acid, has been shown to be an effective catalyst in certain asymmetric reactions, and similar bio-inspired catalysts could be developed for diarylketone reduction. youtube.com

Reaction Optimization: The efficiency of asymmetric synthesis is highly dependent on reaction conditions. Researchers will need to systematically investigate the influence of solvents, temperature, and pressure on the stereochemical outcome of the reaction.

Mechanism Elucidation: A deep understanding of the reaction mechanism is paramount for rational catalyst design. youtube.com Computational modeling and detailed kinetic studies will be essential to map out the transition states that determine the stereoselectivity of the reduction.

| Aspect of Asymmetric Synthesis | Objective and Challenge | Potential Approach |

| Stereoselectivity | To produce a single enantiomer of the corresponding alcohol with high purity. | Design of highly specific chiral catalysts (e.g., metal complexes with chiral ligands, organocatalysts). youtube.comyoutube.com |

| Catalyst Efficiency | To develop catalysts that are highly active, require low loading, and are recyclable. | Use of earth-abundant metals or metal-free organocatalysts to reduce cost and environmental impact. researchgate.net |

| Substrate Scope | To create synthetic methods that are applicable to a wide range of substituted diarylketones. | Investigation of robust catalytic systems that are tolerant of various functional groups. |

Investigation of Supramolecular Assemblies and Crystal Engineering

The arrangement of molecules in the solid state dictates the material's bulk properties, such as melting point, solubility, and even its electronic characteristics. Crystal engineering aims to design and control these solid-state architectures by programming the intermolecular interactions between molecules. usherbrooke.ca For this compound, the presence of aromatic rings and a bromine atom provides specific handles for directing supramolecular assembly.

Future research will delve into how this molecule organizes in the crystalline state and how these arrangements can be manipulated.

Intermolecular Interactions: The bromine atom can participate in halogen bonding (Br···O, Br···N, Br···Br), a directional interaction that can be used to build robust supramolecular structures. mdpi.com Additionally, π-π stacking between the phenyl rings and C-H···π interactions are expected to play a significant role in the crystal packing. mdpi.com A key challenge is to understand the interplay and hierarchy of these non-covalent forces.

Polymorphism: The compound may exhibit polymorphism, where it can crystallize into multiple different structures with distinct properties. A thorough investigation to identify and characterize different polymorphs is essential for controlling the physical properties of the final material.

Co-crystals: A promising research direction is the formation of co-crystals, where this compound is crystallized with other molecules (co-formers). usherbrooke.ca This strategy can be used to systematically tune the properties of the solid material, for example, to enhance solubility or create novel functional materials. Benzophenone-functionalized molecules have already been shown to form supramolecular gels, indicating the potential for creating soft materials. nih.gov

| Interaction Type | Participating Groups | Influence on Crystal Structure |

| Halogen Bonding | Bromine atom and Lewis basic sites (e.g., carbonyl oxygen). mdpi.com | Highly directional, enabling the construction of predictable 1D, 2D, or 3D networks. |

| Hydrogen Bonding | C-H donors and carbonyl oxygen or aromatic π-system acceptors. mdpi.com | Contributes to the stability and specific geometry of the molecular packing. |

| π-π Stacking | Phenyl and bromophenyl rings. | Leads to columnar or herringbone packing motifs, influencing electronic properties. |

Exploration of Scalable and Industrial Production Methods

Transitioning a synthetic procedure from a laboratory setting to an industrial scale presents a unique set of challenges related to cost, safety, efficiency, and environmental impact. While the Friedel-Crafts acylation is a standard method for synthesizing diarylketones, its scalability can be hampered by the use of stoichiometric amounts of Lewis acid catalysts and halogenated solvents.

Future research must focus on developing production methods that are not only economically viable but also adhere to the principles of green chemistry.

Catalyst Development: A primary goal is to replace classical Lewis acids with heterogeneous catalysts that can be easily separated from the reaction mixture and reused. This minimizes waste and reduces production costs. researchgate.net

Alternative Reaction Media: The search for environmentally benign solvent systems to replace chlorinated solvents is a high priority. Research into solvent-free reactions or the use of ionic liquids or supercritical fluids could provide sustainable alternatives. usherbrooke.ca

Process Intensification: Technologies such as continuous flow reactors offer significant advantages over traditional batch processing. Flow chemistry can provide better control over reaction parameters, improve safety, and increase throughput, making it an attractive option for industrial-scale synthesis.

Electrochemical Methods: Electrochemical synthesis is emerging as a powerful and environmentally friendly tool in organic chemistry. researchgate.net Developing an electrochemical route for the synthesis or subsequent transformations of this compound could reduce the reliance on chemical oxidants or reductants, minimizing waste generation.

Interdisciplinary Applications and Emerging Research Avenues

The true value of this compound lies in its potential as a building block for more complex, functional molecules. Its unique combination of a photoactive ketone, a reactive bromine site, and tunable aromatic rings opens up numerous research avenues across various scientific disciplines.

Medicinal Chemistry: The diarylmethane scaffold, which can be accessed by the reduction of the ketone, is present in many pharmacologically active compounds. The bromine atom serves as a key functional handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of libraries of potential drug candidates. researchgate.netnih.gov Halogenated compounds are integral to the development of many pharmaceuticals. mdpi.com

Materials Science: Benzophenone (B1666685) derivatives are widely used as photoinitiators for polymerization reactions. nih.gov The title compound could be explored for UV-curing applications in inks, coatings, and adhesives. Furthermore, diarylketones can serve as precursors to polycyclic aromatic hydrocarbons like anthracene (B1667546) derivatives, which have applications as organic semiconductors and scintillators. wikipedia.org

Photocatalysis: The benzophenone core is a well-known photosensitizer. Future research could explore the use of this compound or its derivatives as organic photocatalysts for driving various chemical transformations with visible or UV light.

Functional Nanoparticles: The compound could be used to functionalize nanoparticles, imparting specific properties to them. nih.gov For instance, attaching it to magnetic nanoparticles could create materials that can be manipulated with an external magnetic field, with potential applications in targeted drug delivery or as recyclable catalysts. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3-Bromophenyl)(4-methylphenyl)methanone, and how can its purity be validated?

- Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-bromobenzoyl chloride and toluene in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC (e.g., 98% purity confirmed via reverse-phase C18 column) and HRMS (e.g., [M+H]+ calculated vs. observed mass accuracy < 2 ppm) . Structural confirmation uses -NMR (aromatic proton integration, coupling constants) and IR (C=O stretch ~1660–1680 cm⁻¹) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer : Key techniques include:

- - and -NMR : Assign aromatic proton environments (e.g., deshielded protons near bromine) and carbonyl carbon (~190–200 ppm).

- IR Spectroscopy : Identify ketone (C=O) and C-Br stretches (~550–600 cm⁻¹).

- UV-Vis : Monitor π→π* transitions (e.g., λmax ~250–350 nm) for electronic structure insights .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides bond lengths, angles, and torsional parameters. Anisotropic displacement parameters (modeled via ORTEP-III) clarify steric interactions, such as steric hindrance between the bromine and methyl groups. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies address contradictions in crystallographic data refinement for halogenated aryl ketones like this compound?

- Answer : Contradictions (e.g., high R-factor or anomalous thermal parameters) require:

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twin-law refinement.

- Hydrogen Bonding Analysis : Apply graph-set notation (Etter’s rules) to identify robust intermolecular interactions (e.g., C=O⋯H-C) that stabilize the lattice .

- Disorder Modeling : Split occupancy refinement for disordered bromine or methyl groups using WinGX’s graphical interface .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives of this compound?

- Answer : Systematic substitution at the 4-methylphenyl or 3-bromophenyl groups (e.g., introducing electron-withdrawing/-donating groups) modulates bioactivity. For example:

- Antimicrobial Activity : Replace bromine with nitro groups to enhance electrophilicity.

- Enzyme Inhibition : Attach heterocyclic moieties (e.g., imidazole, oxadiazole) via Suzuki coupling to improve binding affinity. Biological assays (e.g., MIC for antimicrobials, IC₅₀ for enzymes) validate SAR hypotheses .

Q. What computational approaches predict the intermolecular interaction patterns of this compound in supramolecular assemblies?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and electrostatic potential surfaces. Molecular docking (AutoDock Vina) screens for π-π stacking or halogen bonding with biological targets. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H⋯Br contacts) in crystalline phases .

Methodological Notes

- Crystallography : Use SHELXTL (Bruker AXS) for data integration and Olex2 for structure visualization .

- Synthetic Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., AlCl₃ equivalents) to minimize by-products .

- Data Reproducibility : Archive raw spectral/crystallographic data in repositories (e.g., Cambridge Structural Database) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.